3-Ethynyl-4-fluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of 3-Ethynyl-4-fluoroaniline has been reported in the literature . The method involves using 3-bromo-4-fluoronitrobenzene as a raw material and tetra-triphenylphosphine palladium as a catalyst . This method is simple, mild in reaction, easy to control, readily available in raw materials and reagents, low in cost and few in three wastes .Molecular Structure Analysis
The molecular formula of 3-Ethynyl-4-fluoroaniline is C8H6FN . The InChI code is 1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 . The molecular weight is 135.14 g/mol .Physical And Chemical Properties Analysis
3-Ethynyl-4-fluoroaniline is a yellow to brown solid or liquid . It has a molecular weight of 135.14 g/mol . The InChI code is 1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 . The storage temperature is 2-8°C in a dark place and inert atmosphere .Scientific Research Applications
Environmental Biodegradation : Fluoroanilines, including compounds related to 3-Ethynyl-4-fluoroaniline, have been studied for their biodegradability due to their extensive use in industry and low natural biodegradability. A study by Zhao et al. (2019) focused on the degradation of 3-fluoroaniline by a strain of Rhizobium, indicating potential bioremediation applications (Zhao et al., 2019).
Diagnostic and Imaging Applications : Simeon et al. (2012) investigated the use of SP203, a compound structurally related to 3-Ethynyl-4-fluoroaniline, as a radioligand for imaging brain metabotropic glutamate receptors in monkeys. This study suggests potential applications in neurological imaging and diagnostics (Simeon et al., 2012).
Metabolic Studies : Duckett et al. (2006) conducted a study on the metabolism of 3-chloro-4-fluoroaniline in rats, providing insights into the biotransformation and potential toxicity of similar fluoroaniline compounds. This research has implications for understanding the metabolic pathways and effects of fluoroaniline derivatives (Duckett et al., 2006).
Synthesis and Characterization of Derivatives : Çelik and Babagil (2019) synthesized derivatives of 4-fluoroaniline, similar to 3-Ethynyl-4-fluoroaniline, and studied their inhibitory activities on carbonic anhydrase enzymes, indicating potential pharmacological applications (Çelik & Babagil, 2019).
- ic properties of compounds with ethynyl linkers, similar to 3-Ethynyl-4-fluoroaniline. Their research demonstrates the potential of these compounds in developing highly sensitive chemical sensors (Tigreros et al., 2014).
Photocatalytic Applications : Jackman and Thomas (2014) explored the photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101), a study relevant to 3-Ethynyl-4-fluoroaniline as it sheds light on the potential photocatalytic applications of fluoroaniline derivatives in environmental cleanup and degradation processes (Jackman & Thomas, 2014).
Pharmaceutical Intermediate Research : Trivedi et al. (2015) investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, a compound related to 3-Ethynyl-4-fluoroaniline. This research may have implications for modifying the properties of pharmaceutical intermediates (Trivedi et al., 2015).
Fluorescent Sensing Technology : Yang et al. (2013) designed a heteroatom-containing organic fluorophore with properties similar to 3-Ethynyl-4-fluoroaniline. Their work demonstrates the potential of such compounds in developing fluorescent pH sensors, which can be used in various scientific and industrial applications (Yang et al., 2013).
Safety And Hazards
3-Ethynyl-4-fluoroaniline is classified as a hazardous substance . It is harmful if inhaled, toxic if swallowed or in contact with skin . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-ethynyl-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMVCSBQJWRQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506904 | |
Record name | 3-Ethynyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-4-fluoroaniline | |
CAS RN |
77123-60-5 | |
Record name | 3-Ethynyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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